molecular formula C26H23NO5S B11394877 ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11394877
M. Wt: 461.5 g/mol
InChI Key: JVCPPDGMVMXIEN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that features a chromenone (coumarin) moiety, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with sulfur and ketones.

    Coupling Reactions: The chromenone and thiophene intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromenone and thiophene rings.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester or amide groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets:

Properties

Molecular Formula

C26H23NO5S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H23NO5S/c1-5-31-26(30)22-19(17-8-6-14(2)7-9-17)13-33-25(22)27-24(29)21-12-20(28)18-11-15(3)10-16(4)23(18)32-21/h6-13H,5H2,1-4H3,(H,27,29)

InChI Key

JVCPPDGMVMXIEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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